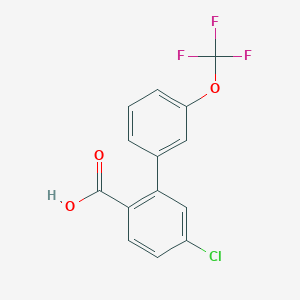
2-Methoxy-4-(3-trifluoromethoxyphenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-(3-trifluoromethoxyphenyl)benzoic acid, also known as MFBT, is a synthetic organic compound belonging to the class of phenylbenzoic acids. It is widely used in the fields of medicinal chemistry and biochemistry due to its ability to form stable complexes with various metal ions. MFBT is a white crystalline solid with a melting point of approximately 241 °C. Its molecular weight is 298.3 g/mol and its formula is C14H11F3O4.
Aplicaciones Científicas De Investigación
2-Methoxy-4-(3-trifluoromethoxyphenyl)benzoic acid, 95% has been extensively studied in the fields of medicinal chemistry and biochemistry. It has been used in the synthesis of various metal complexes, such as cobalt(III) complexes and zinc(II) complexes. 2-Methoxy-4-(3-trifluoromethoxyphenyl)benzoic acid, 95% has also been used in the synthesis of novel antibacterial agents, antifungal agents, and anticancer agents. Additionally, it has been used in the synthesis of various catalysts, such as palladium complexes and rhodium complexes.
Mecanismo De Acción
2-Methoxy-4-(3-trifluoromethoxyphenyl)benzoic acid, 95% is able to form complexes with metal ions due to its ability to act as a ligand. The formation of these complexes is due to the presence of two electron-donating groups on the phenyl ring, namely the methoxy group and the trifluoromethoxy group. These electron-donating groups form a chelate ring with the metal ion, which is stabilized by the resonance of the electron-donating groups.
Biochemical and Physiological Effects
2-Methoxy-4-(3-trifluoromethoxyphenyl)benzoic acid, 95% has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and cancer cells. Additionally, it has been shown to have anti-inflammatory and analgesic properties. Furthermore, it has been shown to possess antioxidant properties, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methoxy-4-(3-trifluoromethoxyphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively stable and has a high melting point, which makes it suitable for use in reactions involving high temperatures. Additionally, it can form complexes with various metal ions, which makes it useful for the synthesis of various metal complexes. However, it is not very soluble in water, which may limit its use in some experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 2-Methoxy-4-(3-trifluoromethoxyphenyl)benzoic acid, 95%. It could be used in the synthesis of novel compounds with potential therapeutic applications. Additionally, it could be used in the development of new catalysts for use in chemical reactions. Furthermore, it could be used in the development of new materials with enhanced physical and chemical properties. Finally, it could be used in the development of new analytical techniques for the detection of various compounds.
Métodos De Síntesis
2-Methoxy-4-(3-trifluoromethoxyphenyl)benzoic acid, 95% can be synthesized through a multi-step reaction process. The first step involves the reaction of 3-fluoro-4-methoxyphenol with trifluoroacetic anhydride in the presence of pyridine. This reaction gives the desired product, 2-methoxy-4-(3-trifluoromethoxyphenyl)benzoic acid, in a yield of approximately 95%.
Propiedades
IUPAC Name |
2-methoxy-4-[3-(trifluoromethoxy)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O4/c1-21-13-8-10(5-6-12(13)14(19)20)9-3-2-4-11(7-9)22-15(16,17)18/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNDLJNMQDKGQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691774 |
Source


|
| Record name | 3-Methoxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(3-trifluoromethoxyphenyl)benzoic acid | |
CAS RN |
1261451-00-6 |
Source


|
| Record name | 3-Methoxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxybenzoic acid, 95%](/img/structure/B6409728.png)







![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrobenzoic acid, 95%](/img/structure/B6409780.png)




